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Compound of Interest

Compound Name:
2-Fluoro-3,5-dimethoxybenzoic

acid

CAS No.: 651734-59-7

Cat. No.: B1342172

Get Quote

Introduction
2-Fluoro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid of increasing

interest in pharmaceutical and materials science research. Its unique combination of a fluorine

atom and two methoxy groups on the benzoic acid scaffold imparts specific physicochemical

properties that can influence molecular interactions, reactivity, and biological activity. As a key

building block in organic synthesis, its unambiguous identification and characterization are

paramount for ensuring the quality, purity, and desired properties of downstream products. This

application note provides a comprehensive guide to the analytical techniques for the thorough

characterization of 2-Fluoro-3,5-dimethoxybenzoic acid, intended for researchers, scientists,

and drug development professionals.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Fluoro-3,5-
dimethoxybenzoic acid is fundamental to the selection and optimization of appropriate
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analytical methodologies.

Property Value Source

CAS Number 651734-59-7 [1]

Molecular Formula C₉H₉FO₄ [1][2]

Molecular Weight 200.16 g/mol [1]

Appearance

White to off-white crystalline

powder (presumed based on

similar compounds)

[3][4]

Melting Point

Not available. For the related

3,5-dimethoxybenzoic acid, it

is 178-180 °C. The fluorine

substituent may alter this

value.

[4]

Solubility

Expected to have low solubility

in water and good solubility in

polar organic solvents like

methanol, ethanol, acetone,

and ethyl acetate.

[3][5]

Safety and Handling
Based on the safety data sheet for the closely related 3,5-dimethoxybenzoic acid, 2-Fluoro-
3,5-dimethoxybenzoic acid should be handled with care. It may cause skin, eye, and

respiratory irritation.[3][6] Appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-

ventilated area or a fume hood.

Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of 2-Fluoro-3,5-
dimethoxybenzoic acid. The following workflow outlines the recommended analytical

methodologies.
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Caption: Recommended analytical workflow for the comprehensive characterization of 2-
Fluoro-3,5-dimethoxybenzoic acid.

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile

compounds like 2-Fluoro-3,5-dimethoxybenzoic acid. A reverse-phase method is generally

suitable for this class of compounds.

Protocol:
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Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase:

Solvent A: 0.1% Formic acid in Water

Solvent B: Acetonitrile

Gradient Elution: A gradient elution is recommended to ensure the separation of potential

impurities with a wide range of polarities.

0-2 min: 10% B

2-15 min: 10% to 90% B

15-17 min: 90% B

17-18 min: 90% to 10% B

18-20 min: 10% B

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 10 µL

Detection: UV at 254 nm. A photodiode array (PDA) detector can provide additional spectral

information.

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to an appropriate

concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

Rationale: The C18 stationary phase provides good retention for the aromatic ring. The acidic

mobile phase ensures that the carboxylic acid group is protonated, leading to a single, well-

defined peak. Acetonitrile is a common organic modifier with good UV transparency.
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Gas Chromatography-Mass Spectrometry (GC-MS)
for Volatile Impurities
While HPLC is the primary tool for purity, GC-MS can be employed to identify any volatile

impurities or by-products from the synthesis. Derivatization is often necessary to increase the

volatility of the benzoic acid.

Protocol:

Derivatization: Esterification of the carboxylic acid is required. A common method is to react

the sample with BF₃ in methanol.

Instrumentation: A standard GC-MS system.

Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm,

0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 min.

Ramp: 10 °C/min to 250 °C.

Hold: 5 min at 250 °C.

Injector Temperature: 250 °C.

MS Transfer Line Temperature: 280 °C.

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-450.

Rationale: Derivatization to the methyl ester increases the volatility of the analyte, making it

suitable for GC analysis. The temperature program allows for the separation of components

with varying boiling points.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of

organic molecules. For 2-Fluoro-3,5-dimethoxybenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all

highly informative.

Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR:

Expected Signals:

A singlet for the two equivalent methoxy groups (~3.8-4.0 ppm).

Two aromatic protons, likely appearing as doublets or more complex multiplets due to

coupling with each other and the fluorine atom.

A broad singlet for the carboxylic acid proton (highly variable, >10 ppm, may not be

observed in CDCl₃ without D₂O exchange).

¹³C NMR:

Expected Signals:

Signals for the two equivalent methoxy carbons (~56 ppm).

A signal for the carboxylic carbon (~165-170 ppm).

Six aromatic carbon signals, with their chemical shifts and multiplicities influenced by

the fluorine and methoxy substituents. The carbon directly attached to the fluorine will

show a large one-bond C-F coupling constant.

¹⁹F NMR:
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Expected Signal: A single resonance for the fluorine atom. The chemical shift will be

characteristic of a fluorine attached to an aromatic ring.[7] This spectrum is often the

cleanest and provides unambiguous confirmation of the presence of the fluorine atom.

Rationale: The combination of these three NMR experiments provides a complete picture of the

molecule's carbon-hydrogen framework and confirms the presence and electronic environment

of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional

groups present in a molecule.

Protocol:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Assignment

2500-3300 (broad) O-H stretch of the carboxylic acid dimer

~1700 C=O stretch of the carboxylic acid

~1600, ~1470 C=C stretching of the aromatic ring

~1200-1300
C-O stretching of the methoxy groups and the

carboxylic acid

~1000-1100 C-F stretch

Rationale: The presence of a broad O-H stretch and a strong C=O stretch are characteristic of

a carboxylic acid. The C-F stretch, while sometimes weak, provides evidence for the fluorine
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substituent.

Mass Spectrometry (MS) for Molecular Weight and
Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its

fragmentation pattern, which can aid in structural confirmation.

Protocol:

Ionization Technique: Electrospray ionization (ESI) is suitable for this compound, typically in

negative ion mode to form the [M-H]⁻ ion.

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended

for accurate mass measurement to confirm the elemental composition.

Tandem MS (MS/MS): Fragmentation of the [M-H]⁻ ion can be induced to provide further

structural information.

Expected Fragmentation Pattern:

[M-H]⁻: The deprotonated molecule with an m/z of 199.04.

Loss of CH₃•: From a methoxy group.

Loss of CO₂: A characteristic fragmentation of deprotonated carboxylic acids.[8]

Loss of H₂O: From the carboxylic acid.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.osti.gov/servlets/purl/1388686
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342172?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M-H]⁻
m/z = 199.04

Loss of CO₂ Loss of CH₃•

[C₈H₉FO₂]⁻
m/z = 155.06

[C₈H₆FO₄]⁻
m/z = 184.02

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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